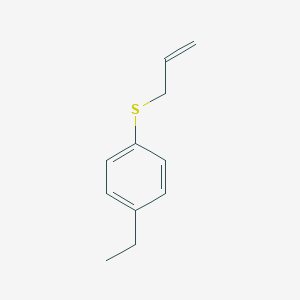

1-Allylsulfanyl-4-ethylbenzene

説明

1-Allylsulfanyl-4-ethylbenzene (CAS: Not explicitly provided in evidence) is a substituted benzene derivative featuring an allylsulfanyl (–S–CH₂–CH=CH₂) group at the 1-position and an ethyl (–CH₂CH₃) group at the 4-position.

特性

IUPAC Name |

1-ethyl-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPOYHRHUMSULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene derivatives using allyl sulfide and ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, with the benzene ring acting as a nucleophile and attacking the electrophilic carbon of the allyl sulfide and ethyl halide.

Industrial Production Methods: In industrial settings, the production of 1-allylsulfanyl-4-ethylbenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency.

化学反応の分析

Types of Reactions: 1-Allylsulfanyl-4-ethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the allylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, ether solvents.

Substitution: Halogens (bromine, chlorine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated benzene derivatives.

科学的研究の応用

1-Allylsulfanyl-4-ethylbenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 1-allylsulfanyl-4-ethylbenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can undergo nucleophilic or electrophilic reactions, while the benzene ring can participate in aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 1-Allylsulfanyl-4-ethylbenzene with key analogs, emphasizing structural, physicochemical, and functional differences:

Key Observations:

Substituent Effects :

- Steric Influence : Bulky substituents like tert-butyl (206.35 g/mol, ) reduce solubility but enhance thermal stability compared to ethyl or methyl groups.

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase oxidation resistance, while electron-donating groups (e.g., ethoxy in ) enhance polarity.

Functional Group Reactivity: Thioether-containing compounds (e.g., 1-Allylsulfanyl-4-ethylbenzene) are prone to oxidation, forming sulfoxides or sulfones (as in ).

Applications :

- Bis-sulfanyl compounds () with extended alkyl chains may serve as ligands or precursors for materials science.

- Fluorinated analogs (e.g., 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene in ) are niche in pharmaceutical research due to enhanced metabolic stability.

Research Findings and Challenges

- Synthetic Limitations : Allylsulfanyl derivatives often require controlled conditions to prevent undesired oxidation or polymerization (inferred from and ).

- Structural Characterization : Crystallographic data for analogs (e.g., ) highlight planar benzene rings with substituent-dependent torsional angles, influencing packing efficiency.

- Toxicity and Safety : While specific data for 1-Allylsulfanyl-4-ethylbenzene are lacking, sulfanyl compounds generally require handling under inert atmospheres to avoid hazardous by-products .

生物活性

1-Allylsulfanyl-4-ethylbenzene is an organic compound with significant potential in various biological applications due to its unique chemical structure and functional groups. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Allylsulfanyl-4-ethylbenzene has the molecular formula C11H14S. It features a benzene ring substituted with an allylsulfanyl group at the first position and an ethyl group at the fourth position. This structural arrangement contributes to its reactivity and interaction with biological systems.

The biological activity of 1-Allylsulfanyl-4-ethylbenzene is primarily attributed to its ability to interact with various molecular targets through its functional groups. The allylsulfanyl group can undergo nucleophilic or electrophilic reactions, while the benzene ring is capable of participating in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to diverse biological effects.

Antimicrobial Properties

Research has indicated that 1-Allylsulfanyl-4-ethylbenzene exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that 1-Allylsulfanyl-4-ethylbenzene may scavenge free radicals and enhance the body’s antioxidant defenses.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 1-Allylsulfanyl-4-ethylbenzene exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested pathogens, indicating its potential as a natural antimicrobial agent.

- Antioxidant Effects : In vitro assays showed that treatment with this compound resulted in a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, while increasing levels of superoxide dismutase (SOD) and catalase (CAT), key antioxidant enzymes.

Comparative Analysis

To understand the unique properties of 1-Allylsulfanyl-4-ethylbenzene compared to similar compounds, a comparative analysis was conducted:

| Compound | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 1-Allylsulfanyl-4-ethylbenzene | Allyl sulfide + Ethyl group on benzene | Moderate | Significant |

| 1-Allylsulfanyl-4-methylbenzene | Allyl sulfide + Methyl group on benzene | Low | Moderate |

| 1-Allylsulfanyl-4-propylbenzene | Allyl sulfide + Propyl group on benzene | Moderate | Low |

This table highlights that while all compounds exhibit some level of biological activity, 1-Allylsulfanyl-4-ethylbenzene shows a more pronounced effect in both antimicrobial and antioxidant activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。